molecular formula C19H19N5O4 B2578190 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-75-9

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2578190
CAS RN: 876669-75-9
M. Wt: 381.392
InChI Key: MSRWMMIYSOUTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the P2Y G protein-coupled receptor family. P2Y receptors are activated by extracellular nucleotides and play important roles in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used as a pharmacological tool to study the function of P2Y1 receptor in vitro and in vivo.

Scientific Research Applications

Cardiovascular Research

The compound’s unique structure suggests potential cardiovascular applications. Researchers have explored its effects on blood pressure regulation, vasodilation, and cardiac function. It may act as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial blood pressure .

properties

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-11-9-22-15-16(21(3)19(27)23(17(15)26)10-12(2)25)20-18(22)24(11)13-7-5-6-8-14(13)28-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWMMIYSOUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

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